molecular formula C34H29NO7 B12393060 Sap2-IN-1

Sap2-IN-1

Cat. No.: B12393060
M. Wt: 563.6 g/mol
InChI Key: QSNCOFGMXKXFND-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Sap2-IN-1 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

Sap2-IN-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Sap2-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

Sap2-IN-1 exerts its effects by inhibiting the activity of secreted aspartic protease 2 (SAP2). The inhibition occurs through the binding of this compound to the active site of SAP2, preventing the enzyme from catalyzing its substrate. This inhibition leads to the down-regulation of genes involved in fungal biofilm and hypha formation, thereby reducing fungal virulence .

Comparison with Similar Compounds

Sap2-IN-1 is unique compared to other SAP2 inhibitors due to its high potency and specificity. Similar compounds include:

Properties

Molecular Formula

C34H29NO7

Molecular Weight

563.6 g/mol

IUPAC Name

2-[3-(carboxymethoxy)-4-[(E)-[6-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C34H29NO7/c1-21-3-7-23(8-4-21)18-35-30-16-25(24-9-5-22(2)6-10-24)12-14-28(30)29(34(35)40)15-26-11-13-27(41-19-32(36)37)17-31(26)42-20-33(38)39/h3-17H,18-20H2,1-2H3,(H,36,37)(H,38,39)/b29-15+

InChI Key

QSNCOFGMXKXFND-WKULSOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)/C(=C\C5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)C(=CC5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)C2=O

Origin of Product

United States

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